Atamestane

Description

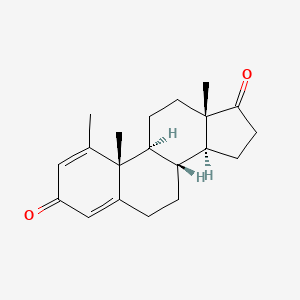

This compound is a synthetic steroidal substance with antineoplastic activity. this compound binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)

Structure

3D Structure

Properties

CAS No. |

96301-34-7 |

|---|---|

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H26O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10-11,15-17H,4-9H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1 |

InChI Key |

PEPMWUSGRKINHX-TXTPUJOMSA-N |

SMILES |

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |

Isomeric SMILES |

CC1=CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C |

Canonical SMILES |

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |

Appearance |

Solid powder |

Other CAS No. |

96301-34-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-methyl-1,4-androstadiene-3,17-dione atamestane SH 489 SH-489 SH489 |

Origin of Product |

United States |

Foundational & Exploratory

Atamestane's Mechanism of Action on Aromatase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atamestane (1-methylandrosta-1,4-diene-3,17-dione) is a potent, selective, and highly effective third-generation steroidal aromatase inhibitor. Its mechanism of action is characterized by a unique two-step process, beginning with competitive binding to the aromatase active site, followed by enzyme-mediated transformation into a reactive intermediate that forms a permanent, covalent bond with the protein. This process, known as mechanism-based irreversible inhibition or "suicide inhibition," leads to a lasting deactivation of the enzyme, effectively blocking estrogen biosynthesis. This document provides an in-depth exploration of this mechanism, supported by kinetic data from analogous compounds, detailed experimental protocols for assessing inhibition, and visualizations of the key pathways and processes.

Introduction to Aromatase and this compound

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the final step in estrogen biosynthesis—the conversion of C19 androgens like androstenedione (B190577) and testosterone (B1683101) into C18 estrogens, estrone (B1671321) and estradiol (B170435), respectively.[1][2] This function makes it a critical therapeutic target for hormone-dependent diseases, particularly estrogen receptor-positive (ER+) breast cancer in postmenopausal women, where peripheral aromatization in tissues like adipose tissue is the primary source of estrogen.[3][4]

This compound is a synthetic, steroidal aromatase inhibitor designed as an analogue of the natural substrate, androstenedione.[5][6] Its high specificity for aromatase ensures that other critical steroidogenic P450 enzymes are not significantly affected, leading to a favorable safety profile with minimal endocrine side effects.[5][7]

Core Mechanism of Action: Suicide Inhibition

This compound functions as a Type I, mechanism-based irreversible inhibitor.[3][5] This "suicide inhibition" is a multi-step process that distinguishes it from reversible, non-steroidal inhibitors.

-

Competitive Binding : Initially, this compound, being structurally similar to the endogenous substrate androstenedione, competes for and binds reversibly to the active site of the aromatase enzyme.[5][8]

-

Enzymatic Transformation : Once bound, this compound acts as a substrate for the catalytic action of aromatase. The enzyme begins its normal hydroxylation sequence, transforming this compound into a reactive intermediate.[8][9]

-

Irreversible Inactivation : This enzyme-generated intermediate then forms a stable, covalent bond with a residue in the enzyme's active site.[9][10] This permanent bond deactivates the enzyme, preventing it from processing any further substrate molecules.

This mechanism is highly specific because the inhibitor's reactive form is generated only by the target enzyme itself, minimizing off-target effects.[8]

Caption: Workflow of this compound's mechanism-based ("suicide") inhibition of aromatase.

Estrogen Biosynthesis Pathway and Point of Inhibition

This compound acts at the final, critical step of estrogen synthesis. By blocking aromatase, it prevents the aromatization of the A-ring of androgen precursors, thereby halting the production of estrogens that would otherwise fuel the growth of hormone-dependent cancers.

Caption: Steroidogenic pathway showing aromatase-catalyzed estrogen synthesis and its inhibition.

Quantitative Inhibition Data

| Inhibitor | Type | Enzyme Source | IC₅₀ (nM) | Kᵢ (µM) | k_inact (s⁻¹) | Reference |

| Exemestane (B1683764) | Irreversible Steroidal | Human Placental Microsomes | 27 | - | - | [11] |

| Boldione | Irreversible Steroidal | Human Placental Microsomes | - | 0.32 | 0.00091 | [9] |

Note: Data for this compound is not specified in the cited literature; values for analogous compounds are provided for comparative purposes.

Experimental Protocols: Aromatase Inhibition Assay

The most common in vitro method for quantifying aromatase inhibition is the tritiated water release assay using human placental microsomes.[12][13]

Objective

To determine the IC₅₀ value of a test compound (e.g., this compound) by measuring its ability to inhibit the conversion of a radiolabeled androgen substrate to an estrogen product.

Materials

-

Enzyme Source : Human placental microsomes, isolated via differential centrifugation.[12][14]

-

Cofactor : NADPH or an NADPH-generating system (e.g., glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase).

-

Buffer : 0.1 M Sodium Phosphate (B84403) buffer (pH 7.4).[14]

-

Test Compound : this compound, dissolved in a suitable vehicle (e.g., DMSO).

-

Reagents for Termination/Separation : Chloroform (B151607), Dextran-coated charcoal suspension.

-

Scintillation Cocktail and Liquid Scintillation Counter.

Methodology

-

Preparation : Thaw human placental microsomes on ice. Prepare serial dilutions of this compound in the vehicle. Prepare assay buffer containing the NADPH-generating system.

-

Reaction Incubation : In microcentrifuge tubes, combine the phosphate buffer, microsomal preparation, and varying concentrations of this compound (or vehicle for control). Pre-incubate for 5-10 minutes at 37°C.

-

Initiation : Start the enzymatic reaction by adding the [1β-³H]-androstenedione substrate. Vortex gently and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[16]

-

Termination : Stop the reaction by adding ice-cold chloroform to extract the unreacted steroidal substrate. Vortex vigorously.

-

Separation : Centrifuge the tubes to separate the aqueous and organic phases. The product of the reaction, ³H₂O (tritiated water), will be in the upper aqueous phase, while the substrate remains in the lower organic phase.

-

Quantification : Carefully transfer an aliquot of the aqueous phase to a suspension of dextran-coated charcoal to remove any remaining traces of radiolabeled steroid. Centrifuge, and then transfer the supernatant to a scintillation vial.

-

Measurement : Add scintillation cocktail to the vial and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[17]

-

Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Key steps in the experimental workflow for an in vitro aromatase inhibition assay.

Discussion and Contrasting Findings

While this compound is established as a potent irreversible inhibitor in vitro, some studies have revealed complex and sometimes contradictory effects in different biological systems. For instance, one study in a rat tumor model found that this compound did not reduce ovarian aromatase activity, unlike the related inhibitor exemestane.[18] Furthermore, research in JEG-3 choriocarcinoma cells showed that this compound, contrary to exemestane, led to a time-dependent increase in aromatase protein levels, suggesting a stabilizing effect rather than inducing degradation.[2] These findings highlight the importance of the experimental context and suggest that this compound's interactions may involve complex regulatory feedback loops or differential effects on protein turnover in various cell types, warranting further investigation.

Conclusion

This compound's mechanism of action on aromatase is a classic example of mechanism-based irreversible inhibition. By acting as a substrate analogue that is converted by the enzyme into a self-inactivating agent, it achieves a highly potent and specific blockade of estrogen synthesis. This dual-step process of initial competitive binding followed by permanent covalent inactivation provides a durable therapeutic effect. While its precise kinetic parameters require further elucidation, its mechanism is well-supported by studies on analogous steroidal inhibitors. The detailed experimental protocols provided herein offer a robust framework for the continued study and characterization of this compound and the development of novel aromatase inhibitors.

References

- 1. Molecular basis for the aromatization reaction and exemestane-mediated irreversible inhibition of human aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Docking of Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new hypothesis based on suicide substrate inhibitor studies for the mechanism of action of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 17. bundesumweltministerium.de [bundesumweltministerium.de]

- 18. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Atamestane: A Technical Guide for a Steroidal Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atamestane, also known by its developmental code name SH-489 and chemical name 1-methylandrosta-1,4-diene-3,17-dione, is a third-generation, orally active steroidal aromatase inhibitor. It was developed for the treatment of estrogen-dependent conditions, primarily hormone-receptor-positive breast cancer and benign prostatic hyperplasia (BPH). As a Type I aromatase inhibitor, this compound acts as a suicide inhibitor, binding irreversibly to the aromatase enzyme. This mechanism provides a potent and selective blockade of estrogen synthesis, making it a subject of significant interest in endocrine therapy research. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological profile, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by selectively and irreversibly inhibiting aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step of estrogen biosynthesis.[1][2] Aromatase catalyzes the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol (B170435), respectively).[3]

As a steroidal inhibitor with a structure analogous to the natural substrate androstenedione (B190577), this compound acts as a false substrate. It competitively binds to the active site of the aromatase enzyme. Following this binding, the enzyme processes this compound, leading to the formation of a reactive intermediate that covalently bonds to the enzyme. This covalent modification results in the permanent inactivation of the enzyme, a mechanism termed "suicide inhibition."[4] This irreversible inactivation ensures a sustained reduction in estrogen production.[1]

Studies have demonstrated that this compound is highly selective and does not significantly inhibit other cytochrome P450 enzymes involved in adrenal steroidogenesis, thus avoiding the side effects associated with non-selective steroid synthesis inhibitors.[1][2] By potently reducing the concentration of estrogens in both serum and peripheral tissues, this compound effectively suppresses the growth stimulus for estrogen-dependent tumors.[1]

Chemical and Pharmacological Profile

| Property | Data | Reference(s) |

| IUPAC Name | (8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | N/A |

| Synonyms | 1-methylandrosta-1,4-diene-3,17-dione, SH-489, Metandroden | N/A |

| Chemical Formula | C₂₀H₂₆O₂ | N/A |

| Molecular Weight | 298.42 g/mol | N/A |

| Pharmacokinetics | This compound is rapidly and extensively metabolized in rats, monkeys, and humans. The primary metabolic pathways involve the action of 17β-hydroxysteroid dehydrogenase and hydroxylation of the 1-methyl group, followed by reduction and further hydroxylation. Some metabolites retain partial pharmacological activity. | [1] |

| Administration Route | Oral | [5] |

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical and clinical studies. The data below summarizes its potency as an aromatase inhibitor and its effects in clinical settings.

Table 1: In Vitro and Preclinical Efficacy of this compound

| Parameter | Value / Finding | Model System | Reference(s) |

| IC₅₀ vs. Human Aromatase | 13.8 ± 0.2 nM | Human placental aromatase | N/A |

| Ovarian Aromatase Activity (OAA) | Unaffected at subcutaneous doses of 10 and 50 mg/kg in rats. | DMBA-induced mammary tumors in rats | [6] |

| Effect on Uterine Growth | Inhibits androstenedione-induced uterine growth. | Immature female rats | [1] |

| Effect on BPH Models | Highly effective in inhibiting estrogen-induced hyperplastic changes in the prostate's fibromuscular stroma. | Androstenedione-treated dogs and monkeys | [1][2] |

Table 2: Clinical Trial Efficacy of this compound

| Indication / Trial Setting | Treatment Arms | Key Endpoints & Results | Reference(s) |

| Advanced Breast Cancer (Phase III) | This compound (500 mg/day) + Toremifene (60 mg/day) vs. Letrozole (B1683767) (2.5 mg/day) | - Median Time to Progression (TTP): 11.2 months in both arms (p < 0.92).- Objective Response (OR): 30% in this compound arm vs. 36% in Letrozole arm (p < 0.1).- Conclusion: this compound combination was comparable to letrozole monotherapy. | N/A |

| Benign Prostatic Hyperplasia (BPH) | This compound (100 mg/day or 300 mg/day) vs. Placebo for 48 weeks | - Hormonal Effects: Both doses significantly reduced serum estradiol and estrone.- Clinical Symptoms: Improvement was observed in all three groups, with no significant difference between this compound and placebo.- Conclusion: Estrogen reduction with this compound had no significant effect on clinically established BPH. | [5][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and evaluation of this compound.

Chemical Synthesis of this compound

This protocol describes a potential synthesis route starting from androstadienedione.

-

Reaction Setup: Dissolve androstadienedione in an appropriate solvent system.

-

Methylation: Introduce the 1-methyl group. This can be achieved via reaction with a Gilman reagent (lithium dimethylcuprate) followed by acetylation with acetic anhydride (B1165640) to form an enol acetate (B1210297) intermediate.

-

Bromination: Brominate the intermediate using a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH).

-

Dehydrobromination: Treat the brominated intermediate with a base like magnesium oxide to induce elimination and form the final product, this compound.

-

Purification: Purify the crude product using column chromatography or recrystallization to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

In Vitro Human Placental Aromatase Inhibition Assay

This cell-free assay directly measures the enzymatic activity of aromatase and its inhibition.[8][9]

-

Microsome Preparation: Isolate microsomes containing aromatase from fresh human placental tissue via differential centrifugation.[8][10] Determine the protein concentration of the microsomal preparation (e.g., using a Bradford assay).

-

Reaction Mixture Preparation: In a microtiter plate or microcentrifuge tubes, prepare the reaction mixture containing:

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

NADPH or an NADPH-generating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).[8]

-

Radiolabeled substrate: [³H]-androstenedione.

-

Varying concentrations of this compound (or test inhibitor) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (no inhibitor) and a background control (no NADPH).

-

-

Pre-incubation: Pre-incubate the mixture of buffer, microsomes, and this compound for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the [³H]-androstenedione and NADPH generating system.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as chloroform (B151607) or ethyl acetate.

-

Product Extraction (Tritiated Water Release Method): Add a dextran-coated charcoal suspension to adsorb the unreacted [³H]-androstenedione. Centrifuge the samples to pellet the charcoal. The supernatant will contain the [³H]₂O released during the aromatization reaction.

-

Quantification: Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Aromatase Activity Assay (MCF-7aro)

This assay evaluates the inhibitor's efficacy in a cellular context, which accounts for cell permeability and metabolism.[11][12]

-

Cell Culture: Culture MCF-7aro cells (a human breast cancer cell line stably transfected to overexpress aromatase) in appropriate medium (e.g., DMEM with 10% fetal bovine serum) at 37°C and 5% CO₂.

-

Cell Seeding: Two days prior to the assay, switch the cells to a medium containing charcoal-stripped serum to remove endogenous steroids. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a positive control (e.g., letrozole), a vehicle control (e.g., DMSO), and a no-androgen control.

-

Androgen Stimulation: Add an androgen substrate, typically testosterone or androstenedione (e.g., 1-10 nM), to all wells except the no-androgen control.

-

Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72-96 hours).

-

Proliferation Measurement: Quantify cell proliferation using a suitable method, such as:

-

MTT/XTT Assay: Add MTT or XTT reagent to the wells, incubate, and measure the absorbance, which correlates with the number of viable cells.

-

Luciferase Reporter Assay: If using a cell line co-transfected with an Estrogen Response Element (ERE)-luciferase reporter, add luciferase substrate and measure luminescence.[13]

-

-

Data Analysis: Calculate the percentage inhibition of androgen-stimulated cell growth for each this compound concentration. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.

In Vivo Aromatase Inhibition Assay (Rat Uterine Hypertrophy Model)

This in vivo model assesses the systemic efficacy of an aromatase inhibitor.[14][15]

-

Animal Model: Use sexually immature female Sprague-Dawley rats (e.g., 21-25 days old).

-

Acclimatization: Acclimatize the animals for several days before the experiment.

-

Grouping: Randomly divide the rats into several groups (n=6-8 per group):

-

Group 1: Vehicle control (e.g., olive oil).

-

Group 2: Androgen control (e.g., androstenedione, 30 mg/kg/day, IP).

-

Group 3: Positive control inhibitor (e.g., letrozole, 10 µg/kg, PO) + Androstenedione.

-

Group 4-X: Test groups (this compound at various doses, PO) + Androstenedione.

-

-

Dosing Regimen: Administer the respective treatments daily for 4-7 consecutive days. The test compound (this compound) is typically given orally (PO) one hour before the intraperitoneal (IP) injection of androstenedione.

-

Endpoint Measurement: On the day after the final treatment, euthanize the animals. Carefully dissect the uteri, trim away fat and connective tissue, blot to remove fluid, and record the wet weight.

-

Data Analysis: Calculate the mean uterine weight for each group. The androgen control group should show a significant increase in uterine weight (hypertrophy) compared to the vehicle control. The effectiveness of this compound is determined by its ability to inhibit this androstenedione-induced uterine weight gain in a dose-dependent manner. Compare the results to the positive control group.

Experimental Workflow Visualization

The development of a novel aromatase inhibitor like this compound follows a structured progression from initial screening to preclinical and clinical evaluation.

Conclusion

This compound is a potent, selective, and irreversible steroidal aromatase inhibitor with a well-defined mechanism of action. Preclinical studies demonstrated its high efficacy in blocking estrogen synthesis and inhibiting the growth of hormone-dependent models.[1][2] While clinical trials showed its hormonal activity and comparability to other third-generation inhibitors in breast cancer, its efficacy in treating BPH was not superior to placebo.[7] The comprehensive data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in the further study of this compound or the development of novel steroidal aromatase inhibitors.

References

- 1. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an aromatase inhibitor for the treatment of benign prostatic hyperplasia. A short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Placebo controlled double-blind study to test the efficacy of the aromatase inhibitor this compound in patients with benign prostatic hyperplasia not requiring operation. The Schering 90.062 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen reduction by aromatase inhibition for benign prostatic hyperplasia: results of a double-blind, placebo-controlled, randomized clinical trial using two doses of the aromatase-inhibitor this compound. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. policycommons.net [policycommons.net]

- 11. tripod.nih.gov [tripod.nih.gov]

- 12. Inhibition of aromatase activity in MCF-7aro human breast cancer cells by the natural androgens testosterone and androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jpionline.org [jpionline.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of 1-methylandrosta-1,4-diene-3,17-dione

This technical guide provides a detailed overview of the chemical synthesis of 1-methylandrosta-1,4-diene-3,17-dione, a synthetic anabolic-androgenic steroid also known as metandienone or Dianabol. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with comprehensive experimental protocols, quantitative data, and visual representations of the synthesis pathways.

Chemical Profile

| Property | Value |

| IUPAC Name | 17β-Hydroxy-17α-methylandrosta-1,4-dien-3-one |

| Common Names | Metandienone, Methandrostenolone, Dianabol |

| CAS Number | 72-63-9 |

| Molecular Formula | C₂₀H₂₈O₂ |

| Molecular Weight | 300.44 g/mol |

| Melting Point | 164-166 °C |

Synthesis Overview

The most direct chemical synthesis of 1-methylandrosta-1,4-diene-3,17-dione involves the methylation of androsta-1,4-diene-3,17-dione (B159171) (1,4-ADD) at the C17 position. This is typically achieved through a Grignard reaction, a well-established method for forming carbon-carbon bonds. Additionally, biosynthetic routes involving microbial transformation have been explored.

Chemical Synthesis Pathway: Grignard Reaction

The synthesis of metandienone from androsta-1,4-diene-3,17-dione (also referred to as boldione) is a two-step process involving the preparation of a Grignard reagent followed by its reaction with the steroid precursor.

Experimental Protocol

Step 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide) [1]

-

To a 1000 ml three-necked flask, add 35 g of magnesium powder and 800 ml of tetrahydrofuran (B95107) (THF).

-

Stir the mixture and maintain the temperature at 40-45 °C.

-

Slowly add 120 g of methyl bromide to the flask.

-

After the addition is complete, continue stirring for 2 to 3 hours until the magnesium powder has completely reacted to form the Grignard reagent.

Step 2: Synthesis of Metandienone [1]

-

In a separate 1000 ml three-necked flask, add 100 g of androsta-1,4-diene-3,17-dione (1,4-ADD) and 500 ml of toluene.

-

Stir the mixture and heat to 50-55 °C.

-

Slowly add the previously prepared 800 ml of Grignard reagent solution over a period of 1-1.5 hours.

-

Continue to stir the reaction mixture for an additional 2 to 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, slowly add 2N hydrochloric acid dropwise to adjust the pH to 2-3.

-

Continue the hydrolysis reaction at 50-55 °C for 2-3 hours, monitoring completion by TLC.

-

Concentrate the mixture under reduced pressure to recover the THF and toluene.

-

Add 600 ml of tap water to the residue and cool the system to 5-10 °C.

-

Stir the mixture for 2 to 3 hours.

-

Filter the mixture and wash the filter cake with tap water until it is neutral.

-

Dry the crude product below 70 °C to obtain crude metandienone.

Step 3: Purification [1]

-

In a 1000 ml three-necked flask, add 100 g of the crude metandienone and 500 ml of isopropanol.

-

Stir at 30-35 °C until the solid is completely dissolved.

-

Add 5 g of activated carbon and heat the mixture to reflux for 1.5-2 hours.

-

Filter the hot solution and combine the filtrate with the washing liquid.

-

Concentrate the solution under normal pressure to recover approximately 88-90% of the isopropanol.

-

Cool the system to -5 to 0 °C and stir for 3 to 4 hours to induce crystallization.

-

Filter the solution, recovering the solvent and mother liquor.

-

Wash the filter cake with a small amount of 50% aqueous isopropanol.

-

Dry the purified product below 70 °C.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Androsta-1,4-diene-3,17-dione (1,4-ADD) | [1] |

| Reagents | Methyl bromide, Magnesium, Tetrahydrofuran, Toluene, Hydrochloric acid, Isopropanol, Activated carbon | [1] |

| Weight Yield (Crude) | 93.8% | [1] |

| Weight Yield (Purified) | 94.6% | [1] |

| Purity (HPLC) | 99.3% | [1] |

| Melting Point | 165.5 - 167.5 °C | [1] |

Biosynthetic Pathway

Microbiological transformations offer an alternative route to produce anabolic steroids. While a direct synthesis of 1-methylandrosta-1,4-diene-3,17-dione from a simple precursor via a single microorganism is not extensively detailed in the provided results, the bioconversion of 17α-methyltestosterone to metandienone by Arthrobacter simplex has been reported.[2] This process involves a dehydrogenation step.

Experimental Workflow: Microbiological Conversion

Caption: Experimental workflow for the biosynthetic production of metandienone.

Synthesis Pathway Diagram

Caption: Chemical synthesis of metandienone via Grignard reaction.

Conclusion

This guide has detailed a primary chemical synthesis route for 1-methylandrosta-1,4-diene-3,17-dione from androsta-1,4-diene-3,17-dione using a Grignard reaction, providing a step-by-step experimental protocol and associated quantitative data. Additionally, a biosynthetic approach has been outlined, highlighting the potential of microbial transformations in steroid synthesis. The provided diagrams visually summarize these complex processes, offering a clear and concise reference for researchers in the field.

References

Atamestane: A Technical Guide to its Role in Estrogen Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atamestane (1-methyl-1,4-androstadiene-3,17-dione) is a potent, steroidal, and irreversible inhibitor of the aromatase enzyme (cytochrome P450 19A1). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action in the inhibition of estrogen biosynthesis. It includes a summary of its chemical properties, quantitative data on its inhibitory potency, and its effects on hormone levels from preclinical and clinical studies. Detailed experimental protocols for key assays and illustrative diagrams of the underlying biochemical pathways and experimental workflows are also provided to support further research and development.

Introduction

Estrogens play a crucial role in the development and progression of hormone-dependent diseases, most notably breast cancer and benign prostatic hyperplasia (BPH). The biosynthesis of estrogens from androgens is catalyzed by the aromatase enzyme, making it a key target for therapeutic intervention. This compound is a third-generation aromatase inhibitor that acts as a competitive and irreversible inhibitor of this enzyme.[1][2] Its steroidal structure, analogous to the natural substrate androstenedione (B190577), allows for high-affinity binding to the active site of aromatase. This guide delves into the core aspects of this compound's function, providing the detailed technical information required by researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound is a synthetic androstenedione derivative. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | (8R,9S,10R,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

| Molecular Formula | C₂₀H₂₆O₂ |

| Molecular Weight | 298.42 g/mol |

| CAS Number | 96301-34-7 |

| Synonyms | SH-489, Metandroden, 1-methylandrosta-1,4-diene-3,17-dione |

Mechanism of Action: Inhibition of Estrogen Biosynthesis

This compound exerts its pharmacological effect by potently and selectively inhibiting aromatase, the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis. This process, known as aromatization, involves the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).

As an irreversible inhibitor, this compound forms a stable, covalent bond with the aromatase enzyme, leading to its inactivation. This "suicide inhibition" mechanism ensures a prolonged duration of action, as the restoration of aromatase activity requires de novo enzyme synthesis.

Quantitative Data

The potency of this compound as an aromatase inhibitor has been quantified in various in vitro and in vivo studies.

In Vitro Inhibitory Potency

The half-maximal effective concentration (EC50) of this compound for aromatase inhibition has been determined in human granulosa luteal cells.

| Cell Type | EC50 (µmol/L) |

| Granulosa Luteal Cells (Normal Ovary) | 0.4 ± 0.07 |

| Granulosa Luteal Cells (Polycystic Ovary) | 2.23 ± 0.4 |

| Data from Pierro et al.[1] |

Effects on Hormone Levels in Preclinical Studies

Studies in animal models have demonstrated the impact of this compound on circulating hormone levels.

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Rats (DMBA-induced mammary tumors) | This compound (s.c.) | 4 weeks | Increased serum luteinizing hormone (LH) levels; no effect on ovarian aromatase activity. | Zaccheo et al.[3] |

Effects on Hormone Levels in Clinical Trials

Clinical studies in humans have further elucidated the hormonal effects of this compound.

| Study Population | Treatment | Duration | Hormone | Mean Change from Baseline |

| Elderly Men | This compound 100 mg/day | 36 weeks | Total Testosterone | +40% |

| Patients with BPH | This compound 400 mg/day | 48 weeks | Estradiol | ~ -40% |

| Estrone | ~ -60% | |||

| Testosterone | ~ +40% | |||

| Dihydrotestosterone | ~ +30% | |||

| Data from Leder et al. and Gingell et al.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay is a standard method to determine the direct inhibitory effect of a compound on aromatase activity.

Methodology:

-

Microsome Preparation: Human placental microsomes are prepared by differential centrifugation of placental homogenates. The protein concentration of the microsomal fraction is determined.

-

Reaction Mixture: A reaction mixture is prepared containing a phosphate (B84403) buffer (pH 7.4), an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the substrate, [1β-³H(N)]-androstenedione.

-

Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. Control reactions contain the solvent alone.

-

Incubation: The reaction is initiated by the addition of the microsomal preparation and incubated at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination and Product Measurement: The reaction is stopped by the addition of an organic solvent (e.g., chloroform). The product of the aromatase reaction, tritiated water (³H₂O), is separated from the unreacted substrate by charcoal-dextran treatment. The radioactivity of the aqueous phase is then measured by liquid scintillation counting.

-

Data Analysis: The percentage of aromatase inhibition at each this compound concentration is calculated relative to the control. The EC50 or IC50 value is determined by non-linear regression analysis of the concentration-response curve.

In Vivo DMBA-Induced Mammary Tumor Model in Rats

This animal model is widely used to evaluate the efficacy of aromatase inhibitors in a hormone-dependent breast cancer setting.

Methodology:

-

Tumor Induction: Female Sprague-Dawley rats, approximately 50 days of age, are administered a single oral dose of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) dissolved in an oil vehicle to induce mammary tumors.

-

Tumor Monitoring: Animals are palpated weekly to monitor for the appearance and growth of mammary tumors.

-

Treatment Groups: Once tumors reach a palpable size, the rats are randomized into treatment groups, including a vehicle control group and one or more this compound dose groups.

-

Drug Administration: this compound is typically administered daily via subcutaneous or oral routes for a specified duration (e.g., 4-8 weeks).

-

Efficacy Assessment: Tumor size is measured regularly (e.g., weekly) using calipers, and tumor volume is calculated. The primary endpoint is often the inhibition of tumor growth or tumor regression.

-

Hormone and Biomarker Analysis: At the end of the study, blood samples are collected to measure plasma levels of estrogens, androgens, and gonadotropins (LH, FSH) by radioimmunoassay (RIA) or ELISA. Tumors may be excised for histopathological analysis and biomarker assessment (e.g., estrogen receptor expression).

Conclusion

This compound is a well-characterized, potent, and irreversible steroidal aromatase inhibitor. Its mechanism of action, centered on the covalent inactivation of the aromatase enzyme, leads to a profound and sustained suppression of estrogen biosynthesis. The quantitative data from in vitro and in vivo studies confirm its efficacy in inhibiting aromatase and modulating hormone levels. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this compound and other aromatase inhibitors. This technical guide serves as a valuable resource for scientists and drug development professionals working in the field of endocrine therapies.

References

- 1. Anti-androgen effects of the aromatase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aromatase inhibitors in men: effects and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo inhibition of aromatization by exemestane, a novel irreversible aromatase inhibitor, in postmenopausal breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Atamestane's Irreversible Inhibition of Cytochrome P450 Aromatase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atamestane, a steroidal aromatase inhibitor, effectively suppresses estrogen biosynthesis through the irreversible inhibition of cytochrome P450 19A1 (aromatase). This mechanism-based inactivation, commonly referred to as suicide inhibition, positions this compound as a significant molecule in the study of hormone-dependent pathologies. This technical guide provides a comprehensive overview of the core principles underlying this compound's action, including its kinetic profile, the molecular mechanism of irreversible binding, and detailed experimental protocols for its characterization.

Introduction

Estrogens play a crucial role in the development and progression of hormone-dependent diseases, most notably breast cancer. Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, converting androgens to estrogens.[1] Consequently, the inhibition of aromatase is a key therapeutic strategy. This compound is a competitive and irreversible inhibitor of this critical enzyme.[1] Its steroidal structure, analogous to the natural substrate androstenedione, facilitates its entry into the active site, where it undergoes enzymatic conversion to a reactive intermediate that covalently binds to the enzyme, leading to its permanent inactivation.[2] This guide delves into the quantitative and mechanistic details of this irreversible inhibition.

Mechanism of Action: Suicide Inhibition

This compound's inhibitory action is classified as mechanism-based or "suicide" inhibition. This process involves:

-

Competitive Binding: this compound competitively binds to the active site of the aromatase enzyme, displacing the natural androgen substrates.[1]

-

Enzymatic Activation: The cytochrome P450 catalytic cycle of aromatase initiates the metabolism of this compound.

-

Formation of a Reactive Intermediate: This metabolic process does not lead to a typical product but instead generates a highly reactive electrophilic intermediate within the active site.

-

Covalent Adduct Formation: The reactive intermediate then forms a stable, covalent bond with a nucleophilic amino acid residue in the active site of the aromatase enzyme.[3]

-

Irreversible Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from catalyzing further estrogen synthesis.[1]

The following diagram illustrates the proposed pathway of suicide inhibition:

Quantitative Analysis of Irreversible Inhibition

-

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of aromatase activity under specific assay conditions.

-

Ki (Inhibitory constant): Represents the affinity of the inhibitor for the enzyme before inactivation.

-

kinact (Rate of inactivation): The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.

Table 1: Key Kinetic Parameters for Aromatase Inhibitors

| Parameter | This compound | Exemestane (for comparison) | Reference |

| IC50 | Data not available | 1.3 ± 0.28 µM | [4][5] |

| Ki | Data not available | Data not available | |

| kinact | Data not available | Data not available |

Note: The lack of publicly available, specific kinetic data for this compound highlights an area for further research.

Experimental Protocols

The characterization of this compound's irreversible inhibition of aromatase involves a series of well-established biochemical assays.

Preparation of Human Placental Microsomes

Human placental microsomes are a rich source of aromatase and are commonly used for in vitro inhibition studies.

Protocol:

-

Tissue Procurement: Obtain fresh human term placenta and place it on ice immediately.

-

Homogenization: Mince the placental tissue and homogenize it in a cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA).

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.

-

-

Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store the microsomes at -80°C until use.

Aromatase Inhibition Assay (Tritiated Water Release Assay)

This radiometric assay is a gold standard for measuring aromatase activity and its inhibition. It relies on the stereospecific release of tritium (B154650) from a radiolabeled androgen substrate during the aromatization reaction.[6][7]

Protocol:

-

Reaction Mixture Preparation: In a reaction tube, combine the following on ice:

-

Human placental microsomes (e.g., 50-100 µg of protein).

-

An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Varying concentrations of this compound or vehicle control (e.g., DMSO).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the reaction by adding the tritiated substrate, [1β-³H]-androstenedione.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a solvent such as chloroform (B151607) or by placing the tubes on ice.

-

Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to adsorb the unreacted steroid substrate.

-

Centrifugation: Centrifuge the tubes to pellet the charcoal and microsomes.

-

Scintillation Counting: Transfer an aliquot of the aqueous supernatant containing the released ³H₂O to a scintillation vial and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of aromatase activity and the percentage of inhibition for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Ki and kinact

To characterize the time-dependent, irreversible inhibition, a more detailed kinetic analysis is required.

Protocol:

-

Pre-incubation: Incubate aromatase (e.g., in placental microsomes) with various concentrations of this compound in the presence of an NADPH-regenerating system for different time intervals.

-

Dilution: After each pre-incubation period, dilute the mixture significantly to stop further inactivation and to minimize the contribution of reversible inhibition.

-

Activity Measurement: Measure the remaining aromatase activity using the tritiated water release assay as described above.

-

Data Analysis:

-

For each this compound concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (kobs).

-

Plot the kobs values against the this compound concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the values of Ki and kinact.

-

Mass Spectrometry for Adduct Identification

Mass spectrometry is a powerful tool to confirm the covalent binding of this compound to aromatase and to identify the specific amino acid residue(s) modified.[8][9]

Experimental Workflow:

-

Incubation and Inactivation: Incubate purified aromatase or microsomes with this compound under conditions that lead to complete inactivation. Include a control sample without this compound.

-

Protein Denaturation and Digestion: Denature the protein and digest it into smaller peptides using a protease such as trypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the resulting peptides using high-performance liquid chromatography (HPLC).

-

Analyze the separated peptides using tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Compare the peptide maps of the this compound-treated and control samples.

-

Identify peptides in the this compound-treated sample that have a mass shift corresponding to the mass of the reactive this compound intermediate.

-

Perform MS/MS fragmentation analysis on the modified peptide to determine the exact amino acid residue that has been covalently modified.

-

Signaling Pathway Context

This compound's inhibition of aromatase directly impacts the estrogen signaling pathway. By blocking the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone), this compound reduces the circulating levels of estrogens. This is particularly relevant in postmenopausal women where peripheral aromatization is the primary source of estrogen. The reduction in estrogen levels prevents the activation of estrogen receptors (ERα and ERβ) in target tissues, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation in hormone-dependent cancers.

Conclusion

This compound's mechanism as an irreversible, suicide inhibitor of cytochrome P450 aromatase provides a potent and selective means of suppressing estrogen biosynthesis. The detailed experimental protocols outlined in this guide offer a framework for the comprehensive characterization of its inhibitory activity, from determining kinetic parameters to identifying the precise molecular site of covalent modification. Further research to elucidate the specific kinetic constants for this compound and to definitively identify the amino acid adduct will provide a more complete understanding of its interaction with aromatase and aid in the development of future generations of targeted therapies for hormone-dependent diseases.

References

- 1. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new hypothesis based on suicide substrate inhibitor studies for the mechanism of action of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ask-force.org [ask-force.org]

- 6. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Characterization of covalent adducts to intact cytochrome P450s by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Preclinical Pharmacological Profile of Atamestane: A Technical Overview

For Immediate Release

This technical guide provides an in-depth overview of the preclinical pharmacological properties of Atamestane, a potent and selective steroidal aromatase inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and endocrinology. This document summarizes key findings from preclinical studies, detailing the compound's mechanism of action, pharmacokinetics, and in vivo efficacy, supported by experimental methodologies and visual representations of relevant biological pathways and workflows.

Mechanism of Action: Irreversible Aromatase Inhibition

This compound is a competitive and irreversible inhibitor of the aromatase (cytochrome P450 19A1) enzyme, the key enzyme responsible for the conversion of androgens to estrogens.[1] Its steroidal structure, analogous to the natural substrate androstenedione, allows it to bind to the active site of the enzyme. This interaction leads to the formation of a covalent bond, resulting in time-dependent, irreversible inactivation of the enzyme, a mechanism often referred to as "suicide inhibition."[2] This targeted action effectively blocks the final step in estrogen biosynthesis, leading to a significant reduction in circulating estrogen levels. Preclinical studies have demonstrated that this compound is highly selective, showing no significant inhibition of other cytochrome P450-dependent enzymes involved in adrenal steroidogenesis.[1]

Signaling Pathway of Aromatase Inhibition

The following diagram illustrates the mechanism by which this compound inhibits the estrogen synthesis pathway.

In Vitro Aromatase Inhibition

Preclinical Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been evaluated in several preclinical species, including rats, dogs, and cynomolgus monkeys.

Metabolism

This compound undergoes rapid and extensive metabolism in rats, cynomolgus monkeys, and humans.[3] Two primary metabolic pathways have been identified:

-

17β-hydroxysteroid dehydrogenase pathway: Oxidation of the 17-hydroxyl group.

-

Hydroxylation pathway: Hydroxylation of the 1-methyl group, followed by reduction by 5β-reductase and subsequent hydroxylation at the C-6 position.[3]

Some of the identified metabolites retain pharmacological activity, although to a lesser extent than the parent compound.[3] The overall metabolite patterns are similar across the tested species and humans, with some species- and sex-specific differences observed.[3]

Pharmacokinetic Parameters

Detailed pharmacokinetic parameters for this compound are essential for designing in vivo efficacy and toxicology studies. The following table summarizes the available pharmacokinetic data, though specific values for Cmax, Tmax, AUC, half-life, and bioavailability for this compound were not explicitly found in the provided search results. The table structure is provided as a template for future data acquisition.

| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Absolute Bioavailability | Reference |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Cynomolgus Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

In Vivo Efficacy in Preclinical Models

The antitumor activity of this compound has been primarily evaluated in the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in rats, a well-established model for hormone-dependent breast cancer.

DMBA-Induced Mammary Tumor Model in Rats

In a comparative study, this compound administered subcutaneously at daily doses of 10 and 50 mg/kg for 4 weeks did not affect the growth of established DMBA-induced mammary tumors in rats.[4] This is in contrast to subcutaneous exemestane (B1683764), which induced tumor regressions.[4] Interestingly, this compound was observed to cause an increase in luteinizing hormone (LH) levels in this model.[4]

Quantitative Efficacy Data

The following table is structured to present quantitative data on the in vivo efficacy of this compound. The lack of tumor growth inhibition in the cited study precludes data entry at this time.

| Animal Model | Treatment (Dose, Route, Schedule) | Tumor Growth Inhibition (%) | Complete Regressions | Partial Regressions | Reference |

| DMBA-induced rat mammary tumors | 10 and 50 mg/kg, s.c., daily for 4 weeks | No effect on established tumors | Data not available | Data not available | [4] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings.

In Vitro Aromatase Inhibition Assay (General Protocol)

A common method for assessing aromatase inhibition is the tritiated water release assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Aromatase inhibitors--mechanisms of steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the steroidal aromatase inhibitor this compound in rats, cynomolgus monkeys and humans. Isolation and identification of the major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Research and Discovery of Atamestane (SH-489): A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atamestane, designated by the developmental code SH-489, is a steroidal aromatase inhibitor developed by Schering AG. Its discovery marked a significant step in the exploration of therapies for estrogen-dependent pathologies, primarily breast cancer and benign prostatic hyperplasia (BPH). This compound is chemically known as 1-methylandrosta-1,4-diene-3,17-dione. Early research characterized it as a selective, competitive, and irreversible inhibitor of the aromatase (cytochrome P450 19A1) enzyme, which is responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[1][2] This document provides an in-depth technical guide to the foundational research and discovery of this compound, focusing on its biochemical characterization, preclinical evaluation, and the experimental methodologies employed.

Mechanism of Action

This compound functions as a Type I, or mechanism-based, aromatase inhibitor.[1] Structurally analogous to the natural substrate androstenedione (B190577), it competitively binds to the active site of the aromatase enzyme. Following binding, the enzyme processes this compound, leading to the formation of a reactive intermediate that covalently bonds to the enzyme. This results in the irreversible inactivation of the enzyme, a process often referred to as "suicide inhibition."[3][4] The consequence of this targeted inactivation is a significant and sustained reduction in the biosynthesis of estrogens (estrone and estradiol) in peripheral tissues and tumors, thereby depriving estrogen-dependent tissues of their growth stimulus.[1] Studies have indicated that this compound is highly selective and does not significantly impact other cytochrome P450-dependent enzymes involved in adrenal steroidogenesis, thus avoiding the side effects associated with less selective inhibitors.[1]

Quantitative Analysis of Aromatase Inhibition

The early characterization of this compound involved in vitro assays to quantify its potency and kinetics as an aromatase inhibitor. While specific quantitative data from the initial discovery publications were not available in the searched literature, the following tables are structured to present such data, which would have been determined using methodologies like the human placental microsome assay. For context, representative data for other aromatase inhibitors from a similar era or class are included where available.

Table 1: In Vitro Aromatase Inhibition Data

| Compound | Enzyme Source | Assay Type | IC50 | Ki | Inhibition Type | Reference |

| This compound (SH-489) | Human Placental Microsomes | Tritiated Water Release | Data not found | Data not found | Competitive, Irreversible | [1] |

| Aminoglutethimide (B1683760) | Human Placental Microsomes | Tritiated Water Release | ~0.6 µM | - | Competitive, Reversible | [5] |

| Formestane (B1683765) (4-OHA) | Human Placental Microsomes | Tritiated Water Release | - | - | Competitive, Irreversible | [3][4] |

| Exemestane | JEG-3 Cells | Aromatase Activity Assay | ~27 nM | - | Irreversible | [6] |

Table 2: Inactivation Kinetics of this compound (Representative)

| Parameter | Value | Description |

| k_inact (inactivation rate constant) | Data not found | The maximal rate of enzyme inactivation at saturating concentrations of the inhibitor. |

| K_I (inactivation constant) | Data not found | The concentration of the inhibitor that gives half-maximal rate of inactivation. |

| Partition Ratio | Data not found | The number of moles of inhibitor turned over per mole of enzyme inactivated. |

Preclinical Evaluation

This compound underwent extensive preclinical evaluation in various animal models to assess its efficacy and safety.

In Vivo Efficacy in Benign Prostatic Hyperplasia (BPH) Models

Early and significant research into this compound focused on its potential for treating BPH. In preclinical models using androstenedione-treated dogs and monkeys, this compound was highly effective in preventing estrogen-induced hyperplastic changes in the fibromuscular stroma of the prostate.[1] These studies demonstrated that by reducing local estrogen concentrations, this compound could mitigate a key driver of prostatic growth in BPH.

Table 3: Summary of Preclinical BPH Studies in Canine Models

| Study Parameter | Observation | Conclusion | Reference |

| Model | Androstenedione-induced prostatic hyperplasia in dogs | This compound effectively inhibits the stromal hyperplasia component of BPH. | [1] |

| Dosage | Data not found | Dose-dependent reduction in estrogen-mediated effects. | [1] |

| Effect on Prostate | Inhibition of estrogen-induced hyperplastic changes | This compound is a promising agent for BPH management by targeting the estrogenic component of the disease. | [1] |

| Hormonal Effects | Reduction in serum and prostatic estrogen levels with no significant change in androgen levels | Demonstrates high selectivity for aromatase inhibition. | [1] |

Experimental Protocols

Human Placental Microsomal Aromatase Assay (Tritiated Water Release Method)

This assay was a standard method for quantifying aromatase activity and inhibition during the period of this compound's development.

Objective: To determine the in vitro potency of this compound in inhibiting human aromatase.

Materials:

-

Human term placenta

-

Buffer solutions (e.g., phosphate (B84403) buffer, pH 7.4)

-

Cofactors: NADPH

-

Substrate: [1β-³H]-Androstenedione

-

Test compound: this compound (SH-489)

-

Dextran-coated charcoal

-

Scintillation cocktail

Methodology:

-

Microsome Preparation: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.

-

Incubation: The placental microsomes are incubated at 37°C with [1β-³H]-androstenedione, NADPH (as a cofactor), and varying concentrations of this compound.

-

Reaction Termination: The enzymatic reaction is stopped, typically by the addition of a strong acid or by cooling.

-

Separation of Tritiated Water: The aromatization of [1β-³H]-androstenedione results in the release of ³H into the water molecule. The reaction mixture is treated with dextran-coated charcoal to adsorb the unreacted steroid substrate and product.

-

Quantification: The aqueous phase, containing the tritiated water (³H₂O), is separated by centrifugation. The radioactivity in the supernatant is then measured using liquid scintillation counting.

-

Data Analysis: The amount of ³H₂O produced is directly proportional to the aromatase activity. Inhibition curves are generated by plotting the percentage of aromatase activity against the concentration of this compound to determine the IC50 value. Further kinetic analyses can be performed to determine the Ki and inactivation parameters.[5][7]

Canine Model of Androgen-Induced Benign Prostatic Hyperplasia

This in vivo model was crucial for evaluating the therapeutic potential of this compound for BPH.

Objective: To assess the efficacy of this compound in preventing or reducing prostatic hyperplasia in a large animal model that closely mimics human BPH.

Methodology:

-

Animal Model: Young, adult male beagle dogs are often used. They may be castrated to remove endogenous androgen production and then supplemented with androgens and estrogens to induce prostatic growth.

-

Induction of BPH: A common method involves the daily administration of androstenedione, a precursor for both androgens and estrogens, to mimic the hormonal milieu that contributes to BPH. This leads to significant enlargement of the prostate gland, characterized by both glandular and stromal hyperplasia.[8]

-

Treatment Groups: Animals are divided into several groups: a control group receiving vehicle, a group receiving androstenedione alone to induce BPH, and groups receiving androstenedione in combination with different doses of this compound.

-

Drug Administration: this compound is administered orally or via another appropriate route for a specified period.

-

Monitoring and Endpoint Analysis: Throughout the study, the size of the prostate is monitored using techniques such as ultrasonography.[9] Serum levels of estrogens, androgens, and canine-prostatic specific esterase (CPSE) are measured.[9] At the end of the study, the animals are euthanized, and the prostates are excised, weighed, and subjected to histopathological examination to assess the degree of glandular and stromal hyperplasia.

-

Data Analysis: The effects of this compound on prostate weight, volume, histology, and serum hormone levels are compared between the treatment and control groups to determine its efficacy.[10]

Visualizations

Signaling Pathway of Aromatase Inhibition by this compound

Caption: Mechanism of action of this compound as an irreversible aromatase inhibitor.

Experimental Workflow for In Vitro Aromatase Inhibition Assay

Caption: Workflow of the tritiated water release assay for aromatase inhibition.

References

- 1. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aromatase inhibitors and enzyme stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. Canine prostate models in preclinical studies of minimally invasive interventions: part II, benign prostatic hyperplasia models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Evaluation of Diagnostic Methods for Subclinical Benign Prostatic Hyperplasia in Intact Breeding Male Dogs [mdpi.com]

- 10. Clinical and experimental studies of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atamestane is a steroidal, irreversible aromatase inhibitor.[1] It functions by selectively targeting the aromatase enzyme (CYP19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone (B1671321), respectively).[2][3] By inhibiting this process, this compound effectively reduces systemic estrogen levels. This targeted action makes it a subject of significant interest, not only for its potential therapeutic applications in hormone-dependent conditions like benign prostatic hyperplasia (BPH) but also for its profound impact on the endocrine system's regulatory circuits.[1]

This guide provides a detailed examination of this compound's core mechanism and its consequential effect on the estrogen-related negative feedback loop of the Hypothalamic-Pituitary-Gonadal (HPG) axis.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis and Estrogen Feedback

The HPG axis is the fundamental hormonal cascade governing reproductive function and steroidogenesis. The process is regulated by a sensitive negative feedback system where the end-products, primarily testosterone and estradiol (B170435), inhibit the upstream release of hormones.

-

Hypothalamus: Secretes Gonadotropin-Releasing Hormone (GnRH).

-

Anterior Pituitary: GnRH stimulates the pituitary to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

-

Gonads (Testes/Ovaries): LH stimulates the production of androgens (e.g., testosterone). FSH plays a key role in gametogenesis and also influences steroid production.

-

Negative Feedback: Estrogen, produced via the aromatization of androgens, exerts a powerful inhibitory effect on both the hypothalamus (reducing GnRH pulse frequency) and the pituitary gland (reducing its responsiveness to GnRH).[4][5] This feedback is crucial for maintaining hormonal homeostasis.

// Pathways Hypothalamus -> Pituitary [label=" GnRH (+)", color="#202124", fontcolor="#202124"]; Pituitary -> Gonads [label=" LH / FSH (+)", color="#202124", fontcolor="#202124"];

// Products node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Androgens [label="Androgens\n(e.g., Testosterone)"]; Estrogens [label="Estrogens\n(e.g., Estradiol)"];

Gonads -> Androgens [color="#202124"]; Androgens -> Estrogens [label=" Aromatase", style=dashed, color="#202124", fontcolor="#202124"];

// Feedback Loops edge [color="#EA4335", arrowhead=tee]; Estrogens -> Pituitary [label=" Negative Feedback (-)", lhead=cluster_brain]; Estrogens -> Hypothalamus [label=" Negative Feedback (-)", constraint=false]; } } Caption: Standard HPG axis with estrogen-mediated negative feedback.

This compound's Mechanism of Action and Disruption of Negative Feedback

This compound, as a competitive and irreversible inhibitor of aromatase, directly blocks the conversion of androgens to estrogens.[1] This suppression of estrogen synthesis is the primary event that triggers a significant endocrine response.

By drastically lowering circulating estrogen levels, this compound removes the primary signal for negative feedback on the HPG axis.[6] The hypothalamus and pituitary no longer receive the inhibitory signal from estrogen, leading to a compensatory upregulation of GnRH, LH, and FSH secretion.[5][6] This counterregulatory response is a hallmark of aromatase inhibitor action.[1]

// Drug Action node [shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound;

// Pathways this compound -> Aromatase [label=" Inhibition (X)", color="#EA4335", arrowhead=tee, style=bold];

Hypothalamus -> Pituitary [label=" GnRH (++)", color="#34A853", fontcolor="#202124", style=bold, penwidth=2]; Pituitary -> Gonads [label=" LH / FSH (++)", color="#34A853", fontcolor="#202124", style=bold, penwidth=2];

// Products node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Androgens [label="Androgens\n(Increased)"]; Estrogens [label="Estrogens\n(Decreased)"]; Aromatase [shape=proteasesite, label="Aromatase\nEnzyme", fillcolor="#FFFFFF"];

Gonads -> Androgens [color="#202124"]; Androgens -> Aromatase [style=dashed, color="#5F6368"]; Aromatase -> Estrogens [style=dashed, color="#5F6368"];

// Feedback Loops Estrogens -> Pituitary [label=" Feedback Signal\nGreatly Reduced", style="dashed", color="#5F6368", arrowhead=tee, lhead=cluster_brain]; Estrogens -> Hypothalamus [style="dashed", color="#5F6368", arrowhead=tee, constraint=false]; } } Caption: this compound inhibits aromatase, reducing estrogen and negative feedback.

Quantitative Effects on Hormone Levels

Administration of this compound and other aromatase inhibitors leads to predictable and quantifiable changes in key hormone levels. Lowering estradiol is associated with a subsequent increase in LH, FSH, and testosterone.[6]

| Hormone | Direction of Change | Magnitude of Change (Observed with Aromatase Inhibitors) | Reference |

| Estradiol (E2) | ↓ | Significant reduction. Anastrozole (B1683761), a similar inhibitor, suppressed E2 by ~92%. | [6][7] |

| Estrone (E1) | ↓ | Significant reduction. Letrozole (B1683767), another AI, reduced estrone by ~82%.[8] | [1][8] |

| Luteinizing Hormone (LH) | ↑ | Marked increase. Studies with this compound in rats showed increased LH levels. Studies with other AIs in men show increases of 58-100%.[4] | [4][6][9] |

| Follicle-Stimulating Hormone (FSH) | ↑ | Marked increase. Aromatase inhibition can result in a three-fold increase in FSH in eugonadal men.[6] | [6] |

| Total Testosterone | ↑ | Significant increase. Treatment with 100 mg this compound daily resulted in a 40% increase in total testosterone after 36 weeks.[6] Other AIs have shown increases of ~53-56%.[4] | [4][6] |

Note: The exact percentages can vary based on the specific aromatase inhibitor, dosage, duration of treatment, and patient population.

Key Experimental Protocols

The evaluation of this compound's effects relies on a combination of in vitro and in vivo methodologies.

In Vitro Aromatase Inhibition Assay

This protocol is designed to determine the inhibitory potential (e.g., IC50) of a compound on the aromatase enzyme.

-

Objective: To quantify the direct inhibitory effect of this compound on aromatase activity.

-

Methodology:

-

Enzyme Source: Microsomes are prepared from tissues with high aromatase expression, such as human placenta or genetically modified cell lines (e.g., MCF-7aro breast cancer cells).[10][11]

-

Substrate: A radiolabeled androgen substrate, typically [1β-³H]-androstenedione, is used.

-

Incubation: The enzyme source is incubated with the substrate and varying concentrations of the test inhibitor (this compound). A cofactor, NADPH, is required for the enzymatic reaction.[10]

-

Reaction: Aromatase converts the androgen to estrogen, releasing tritiated water (³H₂O) in the process.

-

Quantification: The reaction is stopped, and the tritiated water is separated from the remaining radiolabeled substrate using a dextran-coated charcoal suspension. The radioactivity of the aqueous phase is then measured by liquid scintillation counting, which is directly proportional to aromatase activity.

-

Analysis: IC50 values are calculated by plotting inhibitor concentration against the percentage of enzyme activity inhibition.

-

In Vivo Hormonal Assessment in Animal/Human Models

This protocol assesses the systemic effects of this compound administration on the HPG axis.

-

Objective: To measure changes in circulating hormone levels following this compound treatment.

-

Methodology:

-

Study Design: Subjects (e.g., male volunteers, rats) are administered this compound or a placebo over a defined period.[1][4][6] A baseline blood sample is collected before treatment begins.

-

Dosing: this compound is administered at a specified dose and frequency (e.g., 100 mg once daily).[6]

-

Blood Sampling: Blood samples are collected at predetermined intervals throughout the study (e.g., daily, weekly, or after several weeks of treatment).[4] For more detailed analysis of pulsatile hormone release, frequent sampling (e.g., every 10 minutes for 12-24 hours) may be performed.[4]

-

Hormone Analysis: Serum or plasma is separated and stored. Concentrations of estradiol, testosterone, LH, and FSH are quantified using validated immunoassays, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chemiluminescence assays.

-

Data Analysis: Hormone levels at each time point are compared to baseline values and to the placebo group to determine the statistical significance of the changes.

-

Conclusion

This compound is a potent, irreversible aromatase inhibitor that effectively reduces estrogen biosynthesis.[1] Its primary pharmacological action directly interferes with the endocrine system's homeostatic mechanisms, specifically the estrogen-related negative feedback loop of the HPG axis. By removing this inhibitory signal, this compound leads to a significant and sustained increase in the secretion of LH and FSH, which in turn stimulates higher production of androgens like testosterone.[6] This well-defined mechanism of action provides a clear rationale for its investigation in hormone-sensitive conditions and as a tool to modulate the HPG axis for therapeutic benefit. The predictable hormonal shifts it induces underscore the critical role of estrogen in regulating gonadotropin secretion in both males and females.

References

- 1. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]